molecular formula C17H17Cl2NO B4809970 N-(4-butylphenyl)-3,4-dichlorobenzamide

N-(4-butylphenyl)-3,4-dichlorobenzamide

Cat. No.: B4809970
M. Wt: 322.2 g/mol
InChI Key: KVKFYIUGFUUASG-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)-3,4-dichlorobenzamide is a benzamide derivative characterized by a 3,4-dichlorinated benzoyl group attached to a 4-butylphenylamine moiety. Its molecular formula is C₁₇H₁₇Cl₂NO, with an average molecular mass of 334.23 g/mol. The 4-butylphenyl group contributes to lipophilicity, which may enhance membrane permeability, while the dichlorinated aromatic ring could influence electronic interactions in biological systems .

Properties

IUPAC Name

N-(4-butylphenyl)-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO/c1-2-3-4-12-5-8-14(9-6-12)20-17(21)13-7-10-15(18)16(19)11-13/h5-11H,2-4H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKFYIUGFUUASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-3,4-dichlorobenzamide typically involves the reaction of 4-butylaniline with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-butylaniline+3,4-dichlorobenzoyl chlorideThis compound+HCl\text{4-butylaniline} + \text{3,4-dichlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-butylaniline+3,4-dichlorobenzoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-butylphenyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(4-butylphenyl)-3,4-dichlorobenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3,4-dichlorobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-(4-butylphenyl)-3,4-dichlorobenzamide with analogous benzamide derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties
This compound C₁₇H₁₇Cl₂NO 4-butylphenyl, 3,4-dichlorobenzoyl 334.23 High lipophilicity (predicted); potential for enhanced cellular uptake
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide C₁₄H₁₀Cl₃NO 3-chloro-4-methylphenyl, 3,4-dichlorobenzoyl 314.59 Higher halogen content; increased hydrophobicity may limit solubility
N-(3-Benzyl-5-hydroxyphenyl)-2,4-dichlorobenzamide C₂₀H₁₅Cl₂NO₂ 3-benzyl-5-hydroxyphenyl, 2,4-dichlorobenzoyl 396.24 Hydroxyl group enhances polarity; melting point: 130.2–132.0°C
4-Chloro-N-(3,4-dimethylphenyl)benzamide C₁₅H₁₄ClNO 3,4-dimethylphenyl, 4-chlorobenzoyl 275.73 Planar conformation (dihedral angle: 5.5°); intermolecular N–H⋯O hydrogen bonds
BATU-04 (N-(allylcarbamothioyl)-3,4-dichlorobenzamide) C₁₁H₁₀Cl₂N₂OS Allylcarbamothioyl, 3,4-dichlorobenzoyl 305.18 Thiourea moiety enhances EGFR binding; IC₅₀ = 22.3 µM (T47D cells)
Key Observations:
  • Conformational Flexibility : Unlike 4-Chloro-N-(3,4-dimethylphenyl)benzamide, which adopts a near-planar conformation, the butyl chain in the target compound may introduce steric hindrance, altering binding kinetics .
  • Halogenation: The 3,4-dichloro substitution pattern is shared with BATU-04 but differs from mono-chlorinated derivatives, which may enhance receptor affinity through halogen bonding .
Anticancer Activity
  • BATU-04 (thiourea derivative): Demonstrated potent cytotoxicity against T47D breast cancer cells (IC₅₀ = 22.3 µM), outperforming 5-fluorouracil (5-FU) due to strong EGFR kinase inhibition (docking score: -137.5 kcal/mol) .
  • N-(3-Benzyl-5-hydroxyphenyl)-2,4-dichlorobenzamide: Limited activity data, but the hydroxyl group may facilitate hydrogen bonding with biological targets .
  • However, the absence of a thiourea group may reduce EGFR affinity compared to BATU-04 .
Binding Interactions
  • BATU-04 : The thiourea group forms critical hydrogen bonds with EGFR residues (e.g., Lys745, Met793), enhancing stability .
  • 3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide : Triple chlorine substitution likely increases van der Waals interactions but may introduce toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-butylphenyl)-3,4-dichlorobenzamide
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